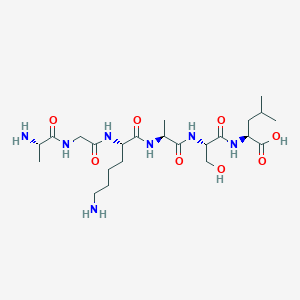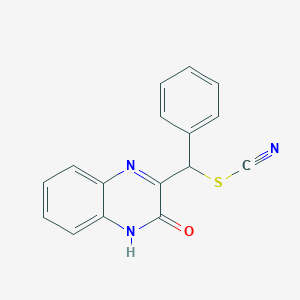
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate is a complex organic compound with the molecular formula C₁₆H₁₁N₃OS It is characterized by a quinoxaline core, a phenyl group, and a thiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst like aluminum chloride.
Thiocyanate Functionalization: The final step involves the reaction of the intermediate with thiocyanate salts, such as potassium thiocyanate, under mild conditions to introduce the thiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiocyanate group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate involves its interaction with biological macromolecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of DNA replication. The quinoxaline core can intercalate into DNA, further enhancing its biological activity.
Comparison with Similar Compounds
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl acetate
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl chloride
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl bromide
Comparison:
- Uniqueness: The presence of the thiocyanate group in (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate imparts unique reactivity, particularly in forming covalent bonds with nucleophiles.
- Reactivity: Compared to its acetate, chloride, and bromide analogs, the thiocyanate derivative exhibits distinct chemical behavior, especially in substitution and oxidation reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
289704-35-4 |
|---|---|
Molecular Formula |
C16H11N3OS |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl] thiocyanate |
InChI |
InChI=1S/C16H11N3OS/c17-10-21-15(11-6-2-1-3-7-11)14-16(20)19-13-9-5-4-8-12(13)18-14/h1-9,15H,(H,19,20) |
InChI Key |
OLOKNKPBDYDKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3NC2=O)SC#N |
solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)

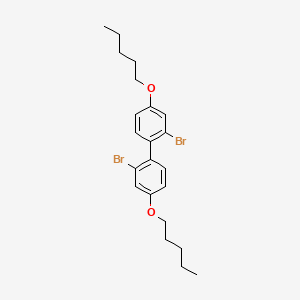
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
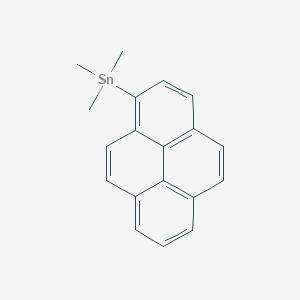
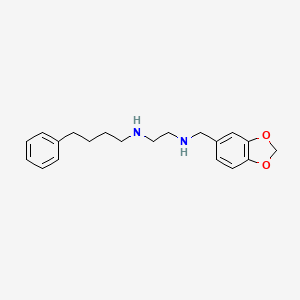
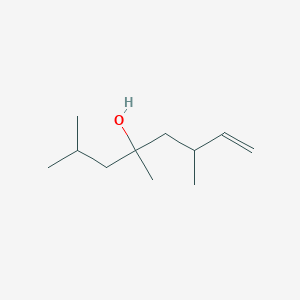
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
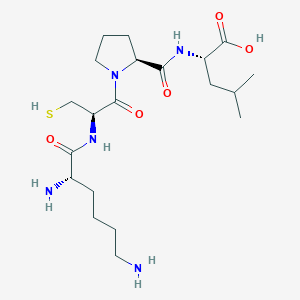
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
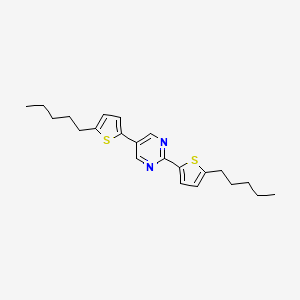
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
